6-(Difluoromethyl)-4-methylnicotinaldehyde
Overview
Description
The compound “6-(Difluoromethyl)-4-methylnicotinaldehyde” likely contains a nicotinaldehyde core, which is a pyridine ring (a six-membered ring with 5 carbon atoms and 1 nitrogen atom). The “6-(Difluoromethyl)” indicates a difluoromethyl group (-CF2H) attached at the 6th position of the pyridine ring, and the “4-methyl” indicates a methyl group (-CH3) attached at the 4th position .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the difluoromethyl and methyl groups onto the nicotinaldehyde core. This could potentially be achieved through various methods such as nucleophilic substitution, electrophilic substitution, or radical chemistry .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electronic properties of the pyridine ring and the attached functional groups. The difluoromethyl group is electron-withdrawing, which could potentially influence the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the difluoromethyl and methyl groups. The aldehyde group (-CHO) is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and stability .Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(difluoromethyl)-4-methylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5-2-7(8(9)10)11-3-6(5)4-12/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWJTUVFTQSXEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-4-methylnicotinaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.